molecular formula C19H17ClN2O4 B2510245 (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 357976-32-0

(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2510245
CAS No.: 357976-32-0
M. Wt: 372.81
InChI Key: SMWXPXAIVAERMM-MDWZMJQESA-N
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Description

The compound (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule characterized by its distinct structural features, including a chlorophenyl group, a cyano group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, 3,4,5-trimethoxybenzaldehyde, and malononitrile.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 4-chloroaniline under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the cyano group to primary amines or other reduced forms.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-bromophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-N-(4-methylphenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

    (2E)-N-(4-fluorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (2E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, cyano group, and trimethoxyphenyl group allows for diverse reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-6-4-14(20)5-7-15/h4-10H,1-3H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWXPXAIVAERMM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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